2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c12-4-5-14-8-9(3-6-15)11(13-14)10-2-1-7-16-10/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWIUEUMMOTUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and a thiophene moiety that can enhance biological interactions. The presence of a fluoroethyl group further modifies its chemical reactivity and biological profile.
The molecular formula of this compound is , with a molecular weight of 239.31 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
Synthesis
The synthesis typically involves multi-step organic reactions, including cyclization processes to form the pyrazole ring followed by the introduction of substituents like the fluoroethyl and thiophene groups. This synthetic route is crucial for obtaining high yields and purity, which are essential for biological evaluations.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results show promising antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to >250 µg/mL depending on the specific derivative and substituents present .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 10a | >250 | E. coli |
| 10b | 125 | S. aureus |
| 10c | 62.5 | P. mirabilis |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have shown efficacy in inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific pathways related to cell survival and proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.
Case Studies
A study conducted on a series of pyrazole derivatives demonstrated their effectiveness in inhibiting bacterial biofilms, which are known to contribute to chronic infections. The derivatives were evaluated using biofilm formation assays, revealing that certain compounds significantly reduced biofilm biomass compared to controls .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The fluoroethyl group enhances lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol exhibit significant anticancer properties. The incorporation of the thiophene and pyrazole moieties into the structure enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Properties
Research has shown that derivatives of this compound demonstrate antibacterial and antifungal activities. The presence of the fluorinated ethyl group is believed to enhance membrane permeability, allowing for better uptake by microbial cells, thus increasing efficacy against pathogens.
Agrochemical Applications
Pesticide Development
The compound's unique structure makes it a candidate for the development of new agrochemicals. Its potential as a pesticide lies in its ability to disrupt biological pathways in pests. Preliminary studies suggest that it may act as an effective insecticide or herbicide, targeting specific enzymes or receptors in pest organisms.
Materials Science Applications
Polymer Synthesis
In materials science, this compound can be utilized in synthesizing functional polymers. Its reactive hydroxyl group allows it to serve as a building block for creating polymeric materials with tailored properties, such as enhanced thermal stability or electrical conductivity.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of pyrazole derivatives, including compounds structurally related to this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In an evaluation of antimicrobial agents, researchers tested several thiophene-containing compounds against common bacterial strains. The findings revealed that compounds similar to this compound exhibited noteworthy activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential for therapeutic use .
Case Study 3: Agrochemical Efficacy
A field study assessed the effectiveness of new agrochemicals derived from pyrazole derivatives on crop yield and pest control. The results demonstrated that formulations containing this compound significantly reduced pest populations while promoting plant health, indicating its promise in sustainable agriculture practices .
Comparison with Similar Compounds
Key Features :
- Fluoroethyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Thiophene ring : Contributes to π-stacking interactions in biological targets.
- Ethanol side chain: Improves aqueous solubility relative to methyl or acetyl substituents.
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Impact: Fluoroethyl vs. Methanol ( vs. Ethanol vs. Acetyl ( vs. ): The ethanol side chain improves solubility (predicted logS: -2.5) over the acetyl group, which may reduce metabolic clearance. Nitro Groups (): The 4-nitrophenyl substituent in analogs enhances electron-withdrawing effects, possibly stabilizing intermediates in anticancer pathways .
Heterocyclic Systems :
- Compounds with benzimidazotriazol cores () exhibit larger molecular weights (>500 g/mol) and reduced solubility, limiting bioavailability compared to simpler pyrazole derivatives.
Preparation Methods
Pyrazole Ring Formation
The initial and critical step in the synthesis involves constructing the pyrazole core. This is typically achieved by condensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds under basic or acidic conditions. Literature on related pyrazole derivatives indicates that chalcones (α,β-unsaturated ketones) are reacted with hydrazine or thiosemicarbazide in ethanol with sodium hydroxide to form pyrazoline intermediates, which are then oxidized or further modified to pyrazoles.
Introduction of the Fluoroethyl Group
The 2-fluoroethyl substituent on the pyrazole nitrogen is introduced via nucleophilic substitution reactions. This generally involves reacting the pyrazole intermediate with a suitable halogenated fluoroethyl reagent (e.g., 2-fluoroethyl bromide or iodide) in the presence of a base to facilitate alkylation at the pyrazole nitrogen. This step requires careful control of reaction conditions to ensure selective N-alkylation without side reactions.
Incorporation of the Thiophene Ring
The thiophene moiety is introduced by cross-coupling reactions, often palladium-catalyzed, between a halogenated pyrazole intermediate and a thiophene derivative. Alternatively, the thiophene ring can be part of the starting diketone or chalcone used in pyrazole formation, depending on the synthetic route. For example, 2-(thiophen-3-yl)ethanol is synthesized by reduction of 3-thiophenecarboxylic acid derivatives with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere, yielding the corresponding thiophene ethanol with high yields (up to 99%).
Formation of the Ethan-1-ol Side Chain
The ethan-1-ol group attached to the pyrazole ring is prepared by reduction of the corresponding carboxylic acid or ester derivatives. Lithium aluminium hydride (LiAlH4) is the reagent of choice for this reduction in tetrahydrofuran at low temperatures (0–20 °C) under inert atmosphere, providing high yields of the alcohol functional group. The reduction step is typically performed after the core pyrazole and substituents are in place.
Summary of Typical Synthetic Sequence
Research Findings and Optimization
The use of LiAlH4 for reduction is well-established, providing high yields and purity when performed under inert atmosphere with careful temperature control.
The pyrazole formation via chalcones and hydrazine derivatives proceeds efficiently in ethanol with sodium hydroxide, producing well-characterized intermediates confirmed by NMR and X-ray crystallography.
Fluoroethylation requires optimization to avoid over-alkylation or side reactions; reaction monitoring by TLC or HPLC is recommended.
Cross-coupling reactions benefit from palladium catalysts with phosphine ligands, and reaction conditions (solvent, temperature, base) are tailored to maximize coupling efficiency.
This synthesis strategy integrates classical organic transformations with modern cross-coupling techniques to prepare 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol in high yield and purity, suitable for further chemical or pharmaceutical applications.
Q & A
Q. How to design structure-activity relationship (SAR) studies for this compound?
Q. How to handle air-sensitive intermediates during synthesis?
- Methodology :
- Schlenk Techniques : Perform reactions under nitrogen/argon using anhydrous solvents.
- Quenching Protocols : Use degassed methanol or aqueous NaHCO₃ to stabilize reactive species .
Q. How to resolve conflicting data in stability studies under varying pH conditions?
Q. How to model the compound’s interactions with biological targets using computational tools?
Q. How to analyze regiochemical outcomes in pyrazole cyclization reactions?
- Methodology :
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and monitor intermediates via ¹H NMR.
- DFT Transition State Analysis : Identify energy barriers for competing pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
